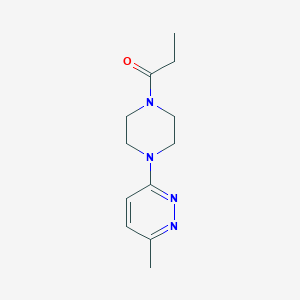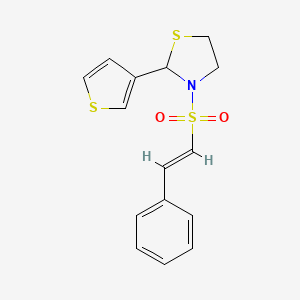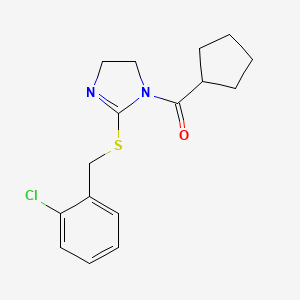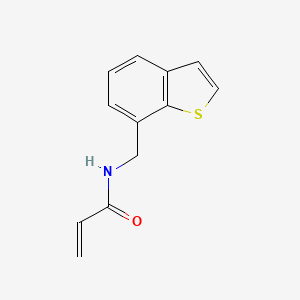![molecular formula C19H21N5OS B2494800 4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877818-94-5](/img/structure/B2494800.png)
4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multicomponent reactions, including condensation and cyclization steps, under specific conditions such as microwave irradiation or in the presence of catalysts. For instance, the one-pot synthesis of pyrimido[5,4-b]quinolin-triones through condensation of aminouracil, aldehydes, and dimedone under microwave irradiation without a catalyst highlights a methodology that could be applicable to synthesizing the compound of interest (Shaker & Elrady, 2008).
Molecular Structure Analysis
The structure of related compounds is typically confirmed using various analytical techniques, including IR, MS, NMR spectroscopy, and sometimes X-ray crystallography. These techniques help elucidate the molecular structure, including the arrangement of functional groups and the overall 3D configuration of the molecule. The detailed molecular structure analysis provides insights into the potential reactivity and interactions of the compound (Patel et al., 2022).
Chemical Reactions and Properties
Compounds within this category may undergo various chemical reactions, including alkylation, arylation, and ring transformations. These reactions can alter the compound's chemical structure and properties, leading to derivatives with different biological or chemical activities. For example, the regiospecific cyclocondensation reactions and the subsequent determination of linear structures through NMR measurements highlight the chemical versatility and reactivity of related compounds (Quiroga et al., 2001).
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability, of compounds like the one are critical for their application and handling. These properties are often influenced by the compound's molecular structure and substituents. Analyzing related compounds' physical properties can provide valuable information for predicting the behavior of the compound of interest in various environments.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical entities, and potential for participating in chemical reactions, are pivotal for understanding the compound's applications and interactions. The synthesis and study of derivatives highlight the compound's reactivity and potential functional applications, such as in antimicrobial activities or as intermediates in further chemical syntheses (Patel, Patel, & Patel, 2011).
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated methodologies for the synthesis of complex heterocyclic compounds, including pyrimido[4,5-b]quinolines, which are structurally related to the compound . For example, one-pot condensation reactions facilitated by microwave irradiation without the need for a catalyst have been employed to synthesize tetrahydropyrimido[5,4-b]quinolin-2,4,9-(1H,3H,5H)-triones, showcasing the efficiency and convenience of such methods (Shaker & Elrady, 2008).
Biological Interactions and Activities
The interactions of related compounds with DNA and proteins have been studied, highlighting their potential biological significance. For instance, compounds synthesized through the cyclocondensation of aldehydes with dimedone and bis(6-aminopyrimidin-4-one) showed capabilities for DNA photocleavage under UV-A irradiation and exhibited binding affinities toward CT-DNA and bovine serum albumin (BSA), as supported by UV/VIS spectral studies and molecular docking simulation (Ragheb et al., 2022).
Pharmaceutical and Medicinal Chemistry
The compound's framework has inspired the synthesis and evaluation of novel derivatives with potential pharmaceutical applications. Research in this area focuses on creating molecules with desirable biological activities, such as antimicrobial and anticancer properties. For instance, novel polyimides with pendent quinolinyl groups derived from similar synthetic pathways have been developed, showcasing high thermal stability and solubility in organic solvents, which could be beneficial for pharmaceutical applications (Ghaemy & Bazzar, 2011).
properties
IUPAC Name |
4-amino-8,8-dimethyl-2-methylsulfanyl-5-pyridin-4-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-19(2)8-11-14(12(25)9-19)13(10-4-6-21-7-5-10)15-16(20)23-18(26-3)24-17(15)22-11/h4-7,13H,8-9H2,1-3H3,(H3,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNUNWVHVNWUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N=C(N=C3N2)SC)N)C4=CC=NC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2494719.png)



![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

![3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2494732.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)


![N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2494736.png)
